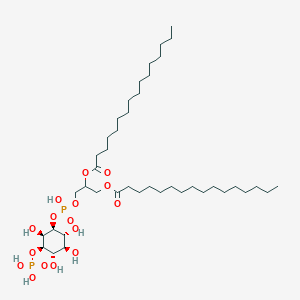

1,2-dipalmitoylglycero-3-phospho-(1'-D-myo-inositol-3'-phosphate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

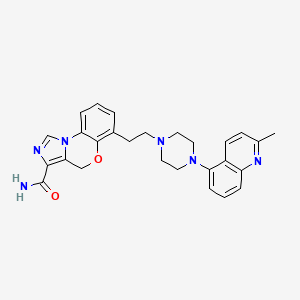

1,2-dipalmitoylglycero-3-phospho-(1'-D-myo-inositol-3'-phosphate) is a phosphatidylinositol 3-phosphate in which both phosphatidyl acyl groups are specified as palmitoyl (hexadecanoyl) It derives from a hexadecanoic acid. It is a conjugate acid of a 1,2-dipalmitoylglycero-3-phospho-(1'-D-myo-inositol-3'-phosphate)(3-).

Aplicaciones Científicas De Investigación

Stress Adaptation Mechanisms in Archaea

Research on Archaeoglobus fulgidus, a hyperthermophilic archaeon, reveals the biosynthetic pathways of inositol and glycerol phosphodiesters, including di-myo-inositol phosphate (DIP). These compounds are involved in the organism's adaptation to heat and osmotic stresses, highlighting the role of inositol derivatives in stress response mechanisms in extreme environments (Borges et al., 2006).

Inositol Phosphates in Signaling and Regulation

In eukaryotic cells, inositol phosphates are utilized to create a variety of signaling molecules. The arrangement of phosphate groups around the inositol ring is key to this process, affecting diverse biological processes and cellular phosphate homeostasis. This study emphasizes the versatility of phosphorylated inositol in biological signaling (Livermore et al., 2016).

Evolution of Inositols in Biology

Investigating the evolution of inositols, this study found that several inositol forms, including myo-inositol, play crucial roles across different domains of life, from archaea to eukaryotes. In eukaryotes, phosphatidylinositol derivatives serve in cell signaling, regulation, and protein anchoring, underscoring the evolutionary significance of inositol derivatives (Michell, 2007).

Chemical Synthesis and Biological Tools

Synthetic analogs of phosphatidylinositol phosphates, such as dipalmitoyl-phosphatidylinositol 5-phosphate, have been synthesized to explore their biological roles in processes like cell division. This synthesis underscores the importance of these compounds in biological research (Watanabe & Ishikawa, 2000).

Role in Cellular Homeostasis

Diphosphoinositol phosphates, a subclass of inositol phosphates, are identified as regulators of cell homeostasis. These molecules play roles in energy charge regulation, phosphate uptake, mitochondrial performance, and insulin secretion, showcasing the broad applications of inositol phosphates in cellular physiology (Wundenberg & Mayr, 2012).

Osmoprotectant in Extremophiles

1,2-Dipalmitoylglycero-3-phospho-(1'-D-myo-inositol-3'-phosphate) and its derivatives like DIP play a role as osmoprotectants in extremophiles like hyperthermophilic archaea and bacteria. This highlights its significance in the adaptation of these organisms to extreme environmental conditions (Rodionov et al., 2007).

Propiedades

Nombre del producto |

1,2-dipalmitoylglycero-3-phospho-(1'-D-myo-inositol-3'-phosphate) |

|---|---|

Fórmula molecular |

C41H80O16P2 |

Peso molecular |

891 g/mol |

Nombre IUPAC |

[2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate |

InChI |

InChI=1S/C41H80O16P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)53-31-33(55-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-54-59(51,52)57-41-38(46)36(44)37(45)40(39(41)47)56-58(48,49)50/h33,36-41,44-47H,3-32H2,1-2H3,(H,51,52)(H2,48,49,50)/t33?,36-,37-,38+,39+,40+,41-/m0/s1 |

Clave InChI |

SZPQTEWIRPXBTC-ABBDTXMNSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@H]1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E,6Z)-3-benzylidene-6-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione](/img/structure/B1248563.png)

![3-amino-4-[methyl(phenyl)amino]-1H-isochromen-1-one](/img/structure/B1248567.png)